
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexenyl-4-fluorobenzene is an organic compound with the molecular formula C12H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a cyclohexenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with cyclohexene in the presence of a catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-cyclohexenyl-4-fluorobenzene often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexenyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is frequently employed
Major Products Formed:
Oxidation: Cyclohexenone derivatives or benzoic acid derivatives.
Reduction: 1-Cyclohexyl-4-fluorobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Applications De Recherche Scientifique
1-Cyclohexenyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-cyclohexenyl-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexenyl group can undergo various transformations, affecting the overall behavior of the molecule in different environments .
Comparaison Avec Des Composés Similaires
Fluorobenzene: A simpler structure with only a fluorine atom substituted on the benzene ring.
Chlorobenzene: Similar to fluorobenzene but with a chlorine atom.
Bromobenzene: Contains a bromine atom instead of fluorine.
Iodobenzene: Contains an iodine atom instead of fluorine
Uniqueness: 1-Cyclohexenyl-4-fluorobenzene is unique due to the presence of both a cyclohexenyl group and a fluorine atom. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .
Propriétés
Numéro CAS |
1546-11-8 |
|---|---|
Formule moléculaire |
C12H13F |
Poids moléculaire |
176.23 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-4-fluorobenzene |
InChI |
InChI=1S/C12H13F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
Clé InChI |
HLNMYSOLNWUXHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


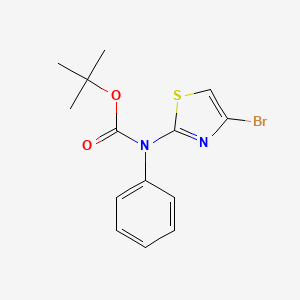
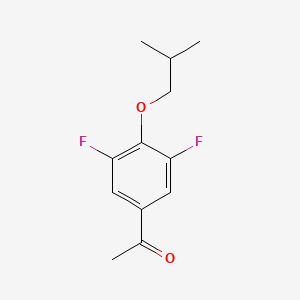



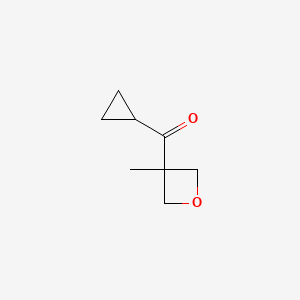
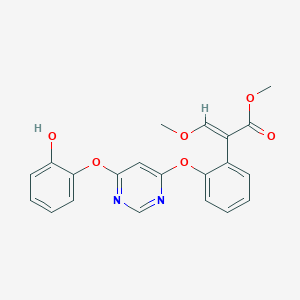
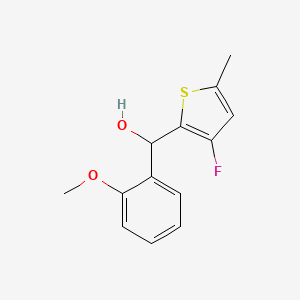

![{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13081890.png)



![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)
